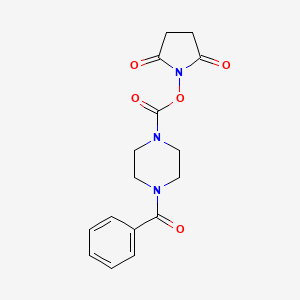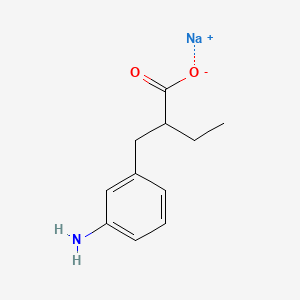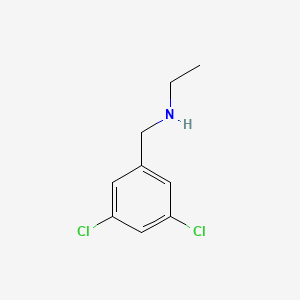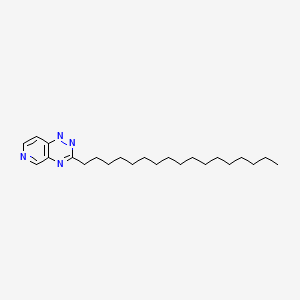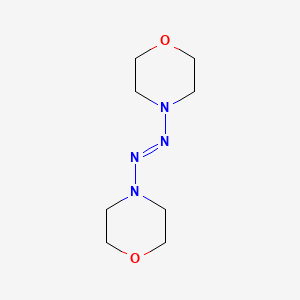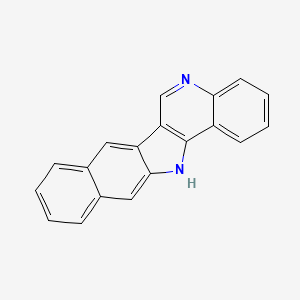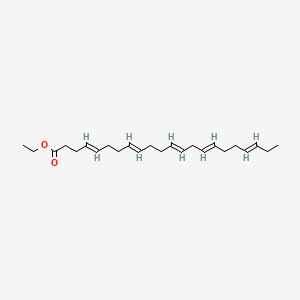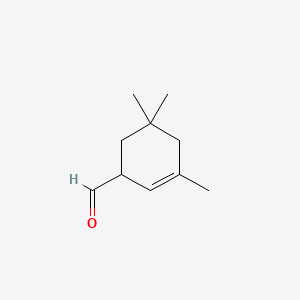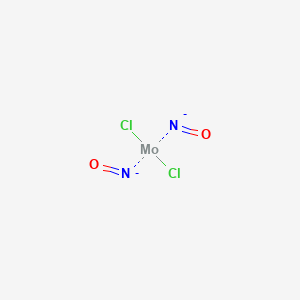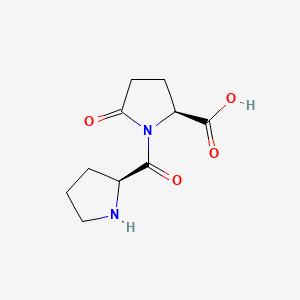
5-Oxo-1-L-prolyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions: 5-Oxo-1-L-prolyl-L-proline can be synthesized through chemical methods, including ammonolysis and deprotection reactions . These methods involve the use of specific reagents and conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial or plant fermentation . This biotechnological approach leverages the metabolic pathways of microorganisms or plants to produce the compound efficiently.
化学反応の分析
Types of Reactions: 5-Oxo-1-L-prolyl-L-proline undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed: The major products formed from these reactions include derivatives of this compound with modified functional groups
科学的研究の応用
5-Oxo-1-L-prolyl-L-proline has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a building block for synthesizing complex molecules and studying reaction mechanisms .
Biology: In biology, it is involved in the synthesis and metabolism of glutathione, a crucial antioxidant in cells . It also plays a role in the gamma-glutamyl cycle, which is essential for cellular detoxification .
Medicine: In medicine, this compound has been studied for its potential therapeutic effects, including its role in protecting cells from the cytotoxic effects of chemotherapy and radiation .
Industry: In the industrial sector, it is used in the production of pharmaceuticals and other chemical products .
作用機序
The mechanism of action of 5-oxo-1-L-prolyl-L-proline involves its role in the gamma-glutamyl cycle . It is metabolized by the enzyme 5-oxo-L-prolinase to form L-glutamate, coupled with the hydrolysis of ATP to ADP and inorganic phosphate . This process is crucial for maintaining cellular redox balance and detoxification.
類似化合物との比較
- L-Pyroglutamic acid
- DL-Pyroglutamic acid
- 2-Pyrrolidone-5-carboxylic acid
- DL-5-Oxoproline
Uniqueness: 5-Oxo-1-L-prolyl-L-proline is unique due to its specific L-configuration and its role in the gamma-glutamyl cycle . Unlike other similar compounds, it has distinct biological functions and potential therapeutic applications .
特性
CAS番号 |
74976-69-5 |
|---|---|
分子式 |
C10H14N2O4 |
分子量 |
226.23 g/mol |
IUPAC名 |
(2S)-5-oxo-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c13-8-4-3-7(10(15)16)12(8)9(14)6-2-1-5-11-6/h6-7,11H,1-5H2,(H,15,16)/t6-,7-/m0/s1 |
InChIキー |
RSZZIJPHQIDLTR-BQBZGAKWSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N2[C@@H](CCC2=O)C(=O)O |
正規SMILES |
C1CC(NC1)C(=O)N2C(CCC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



